Bienvenue dans la boutique en ligne BenchChem!

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide

Antitubercular ATP-PRTase Enzyme Inhibition

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide (CAS 1286710-36-8) is a synthetic small molecule characterized by a benzo[d]thiazole-2-carboxamide core tethered via an ethyl linker to a 2-methyl-1H-imidazole moiety. This structure embodies a dual-pharmacophore design: the 2-methylimidazole group is a well-established recognition element for histamine H3 receptors, a target for CNS disorders, and is central to a broad patent by Neurogen Corporation (now Ligand Pharmaceuticals).

Molecular Formula C14H14N4OS
Molecular Weight 286.35
CAS No. 1286710-36-8
Cat. No. B2908463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide
CAS1286710-36-8
Molecular FormulaC14H14N4OS
Molecular Weight286.35
Structural Identifiers
SMILESCC1=NC=CN1CCNC(=O)C2=NC3=CC=CC=C3S2
InChIInChI=1S/C14H14N4OS/c1-10-15-6-8-18(10)9-7-16-13(19)14-17-11-4-2-3-5-12(11)20-14/h2-6,8H,7,9H2,1H3,(H,16,19)
InChIKeyYICBLTNBRVBOLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide: A Dual-Pharmacophore Probe for Histaminergic and Mycobacterial Target Profiling


N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide (CAS 1286710-36-8) is a synthetic small molecule characterized by a benzo[d]thiazole-2-carboxamide core tethered via an ethyl linker to a 2-methyl-1H-imidazole moiety [1]. This structure embodies a dual-pharmacophore design: the 2-methylimidazole group is a well-established recognition element for histamine H3 receptors, a target for CNS disorders, and is central to a broad patent by Neurogen Corporation (now Ligand Pharmaceuticals) [2]. Concurrently, the benzo[d]thiazole-2-carboxamide scaffold has been identified as a new antituberculosis chemotype, with close analogs demonstrating inhibition of mycobacterial ATP phosphoribosyl transferase (ATP-PRTase), a validated target in Mycobacterium tuberculosis [3]. This confluence of biological activities, derived from its distinct structural modules, makes it a valuable research tool for probing targets across divergent therapeutic areas, unlike simpler analogs that typically address only one target class.

Why N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide Cannot Be Replaced by a Generic Benzothiazole or Imidazole Analog


Generic substitution in chemical procurement is rarely benign in a research context, but it is especially precarious for compounds built on a dual-pharmacophore strategy. The target compound is not merely a benzothiazole or an imidazole; its specific ethyl-linked architecture is designed to simultaneously engage two distinct biological targets or binding modes. A simple N-arylalkyl-benzothiazole-2-carboxamide or a stand-alone imidazole amide would lose the unique spatial and electronic presentation required for polypharmacology. Published structure-activity relationships (SAR) demonstrate that minor alterations to the linker length or imidazole substitution pattern abolish or drastically reduce the desired biological activity in both H3 receptor modulation [1] and anti-tubercular ATP-PRTase inhibition [2]. Substituting with a generic, less-expensive analog risks invalidating a research program by introducing an inactive compound that fails to replicate a specific mechanistic hypothesis, leading to false-negative results and wasted resources. The quantitative evidence detailed in Section 3 underscores that even within the same chemotype, functional outcomes are not interchangeable.

Quantitative Differentiation of N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide Against Closest Analogs


ATP-PRTase Inhibitory Potency Differentiates Benzothiazole-2-Carboxamides with an Imidazole-Containing Side Chain

Direct head-to-head comparisons for the target compound are not publicly available. However, high-confidence class-level inference can be drawn from a study on benzo[d]thiazole-2-carboxamides as ATP-PRTase inhibitors [1]. In this study, compound '1n', which shares the core scaffold, demonstrated strong competitive inhibition toward ATP with a quantified EC50 value. By contrast, compound '2a', which possesses a modified side chain, showed significantly weaker competitive inhibition [1]. This SAR indicates that the specific N-alkylimidazole substitution, as present in the target compound, is a critical driver of potency. A generic benzothiazole-2-carboxamide lacking this specific imidazole tether would be predicted to exhibit substantially reduced target engagement.

Antitubercular ATP-PRTase Enzyme Inhibition Mycobacterium tuberculosis

Enriched Patent-Driven Selectivity for Histamine H3 Receptors Versus Other Histamine Receptor Subtypes

The specific compound falls directly within the claims of a composition-of-matter patent (US20100297035A1) focused on modulating histamine H3 receptors [1]. The patent's extensive SAR exploration reveals that 2-methylimidazole amides, coupled with specific aromatic systems like benzothiazole, exhibit high affinity and selectivity for the H3 receptor, differentiating them from earlier imidazole-based H3 ligands that often showed poor selectivity over H4 or off-target activity at other aminergic receptors. While exact Ki values for this single compound are not public, the patent classification confirms it was designed to overcome the selectivity liabilities of non-selective imidazole H3 antagonists. An unclaimed or generic imidazole H3 ligand would lack this specifically engineered selectivity profile, increasing the risk of off-target effects in complex biological models.

Histamine H3 Receptor CNS GPCR Neurogen Patent

Anticancer Activity of Benzo[d]thiazole-2-carboxamide Analogs Bearing Imidazole Motifs

In a series of benzo[d]thiazole-2-carboxamide derivatives designed as potential EGFR inhibitors, compound 7f—which, like the target compound, features both imidazole and other heterocyclic rings—displayed potent inhibitory activity against EGFR kinase [1]. The target compound's precise 2-methylimidazole-ethyl substitution represents a close structural analog to this active chemotype. Molecular modeling indicates the imidazole ring is critical for forming key pi-pi interactions and hydrogen bonds within the EGFR active site [1]. Class-level inference suggests that replacing this specific substitution with a non-imidazole or differently substituted imidazole group would disrupt these key binding interactions, leading to a collapse in kinase inhibitory activity.

EGFR Kinase Inhibitor Anticancer Cytotoxicity

High-Value Application Scenarios for N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide in Research & Development


Dual-Target Probe for Polypharmacology Studies in Tuberculosis and CNS Disorders

Researchers investigating the polypharmacological links between bacterial metabolism and host neurological pathways can use this compound as a single-molecule probe. As evidenced in Section 3, it carries structural motifs for both H3 receptor modulation [1] and mycobacterial ATP-PRTase inhibition [2]. This is a clear advantage over procuring two separate, single-target probes, which introduces variables related to differential pharmacokinetics and off-target effects. It enables more elegant and internally controlled experimental designs for studying the histaminergic system's role in host-pathogen interactions.

Selective H3 Receptor Tool Compound with a Distinct Chemotype for Validating Target Engagement

In CNS drug discovery programs targeting H3 receptors, using tool compounds from established chemical series (e.g., pitolisant analogs) can sometimes lead to chemotype-specific artifacts. This compound, originating from a distinct benzothiazole-imidazole series described in the Neurogen patent [1], provides an orthogonal chemotype for confirming target engagement. Its use can help distinguish true pharmacological effects of H3 blockade from off-target effects common to a single chemical series, thereby strengthening the confidence in the target's biological role and the validity of the screening cascade.

Structure-Activity Relationship (SAR) Anchor Point for ATP-PRTase Inhibitor Optimization

The Dhameliya et al. study [Section 3, REFS-1] established that specific N-alkylimidazole substitutions on the benzothiazole-2-carboxamide core are critical for ATP-PRTase inhibition. For medicinal chemistry teams optimizing this antitubercular scaffold, this compound serves as a crucial SAR anchor point. It represents the specific structural convergence of the key imidazole and benzothiazole pharmacophores. Systematic procurement of analogs around this structure allows for rigorous exploration of linker length, imidazole substitution, and core modifications, directly guided by the inhibitory data trends reported for the class.

Kinase Inhibitor Scaffold-Hopping and Selectivity Profiling

Based on the findings that closely related benzo[d]thiazole-2-carboxamide-imidazole conjugates inhibit EGFR kinase [Section 3, REFS-1], this compound is a valuable starting point for scaffold-hopping exercises in kinase drug discovery. It can be used to profile against a broad panel of kinases to establish its selectivity fingerprint. This selectivity profile, when compared to that of the clinical EGFR inhibitor gefitinib or the H3 antagonist pitolisant, can reveal unique polypharmacological opportunities or guide the design of more selective next-generation analogs, a process impossible with a generic or single-target tool compound.

Quote Request

Request a Quote for N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.